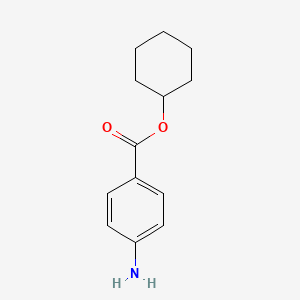

Cyclohexyl 4-aminobenzoate

Description

Academic Significance and Research Landscape of Cyclohexyl 4-aminobenzoate (B8803810)

The academic significance of Cyclohexyl 4-aminobenzoate stems primarily from its role as a building block or a structural motif in the synthesis of more complex molecules with specific functional properties. Research involving this compound can be broadly categorized into two main areas: medicinal chemistry and materials science.

In the realm of medicinal chemistry , the 4-aminobenzoic acid (PABA) moiety is a well-known pharmacophore, serving as a precursor in the biosynthesis of folates in many microorganisms. researchgate.net The incorporation of a cyclohexyl group can modulate the lipophilicity and conformational flexibility of the parent molecule, which are critical parameters in drug design. While direct studies on the biological activity of this compound are not extensively documented, its derivatives have been investigated for various therapeutic applications. For instance, related structures containing the cyclohexyl and aminobenzoate motifs have been explored as potential inhibitors of enzymes and as scaffolds for creating new drug candidates. nih.govontosight.ai The concept of using such "privileged scaffolds" is a key strategy in drug discovery, where a particular molecular framework is found to be capable of binding to multiple biological targets. researchgate.net

In materials science , the interest in this compound lies in its potential contribution to the properties of polymers and liquid crystals. The rigid-flexible nature of the molecule, combining a rigid aromatic ring with a flexible cyclohexyl group, is a characteristic feature of molecules that can form liquid crystalline phases. synthon-chemicals.comscilit.com Although specific studies on the liquid crystalline properties of this compound are limited, related aminobenzoate derivatives have been used in the synthesis of advanced polymers like benzoxazine (B1645224) resins. mdpi.com The cyclohexyl group, in particular, can influence the glass transition temperature and other mechanical properties of polymers. rsc.org

The synthesis of this compound and its derivatives can be achieved through standard esterification reactions between 4-aminobenzoic acid or its activated forms and cyclohexanol (B46403). More complex synthetic routes have been developed for its derivatives, often involving multi-component reactions. nih.gov Biocatalytic approaches, utilizing enzymes for synthesis, are also an emerging area of interest for producing such compounds with high selectivity and under mild conditions. nih.govunipd.itrug.nlresearchgate.net

Table 1: Key Research Areas for this compound and Related Compounds

| Research Area | Focus | Key Findings/Applications |

| Medicinal Chemistry | Drug discovery, scaffold design | Derivatives show potential as enzyme inhibitors. The cyclohexyl group modulates physicochemical properties. nih.govontosight.airesearchgate.net |

| Materials Science | Polymer chemistry, liquid crystals | Potential component for modifying polymer properties (e.g., glass transition temperature). mdpi.comrsc.org The molecular structure suggests possible liquid crystalline behavior. synthon-chemicals.comscilit.com |

| Synthetic Chemistry | Novel synthesis methods | Development of chemical and biocatalytic routes for the synthesis of derivatives. nih.govnih.govunipd.itrug.nlresearchgate.net |

Current Research Trends and Future Directions in this compound Studies

Current research involving structures related to this compound is focused on leveraging its unique combination of chemical features for targeted applications.

A significant trend is the use of the cyclohexyl-aminobenzoate scaffold in the design of novel bioactive compounds . Researchers are exploring how modifications to both the cyclohexyl and the aminobenzoate parts of the molecule can lead to compounds with enhanced biological activity. This includes the synthesis of libraries of related compounds to screen for potential drug candidates against various diseases. nih.gov The exploration of its derivatives as inhibitors for specific enzymes continues to be an active area.

In the field of polymer and materials science , a future direction could be the systematic investigation of how the incorporation of this compound into polymer chains affects their thermal and mechanical properties. This could lead to the development of new materials with tailored characteristics. Furthermore, detailed studies into the potential liquid crystalline behavior of this compound and its derivatives could open up new applications in displays and sensor technologies.

The development of more efficient and sustainable synthetic methods , particularly through biocatalysis, is another key future direction. nih.govunipd.itrug.nlresearchgate.net The use of enzymes could allow for the production of highly pure stereoisomers of this compound derivatives, which is often crucial for their biological activity.

Table 2: Future Research Directions for this compound

| Research Direction | Potential Impact |

| Systematic Structure-Activity Relationship (SAR) Studies | Identification of new lead compounds for drug development. |

| Polymer Functionalization | Creation of novel polymers with specific thermal and mechanical properties. |

| Liquid Crystal Characterization | Development of new materials for electronic and optical applications. |

| Advanced Biocatalytic Synthesis | Greener and more efficient production of chiral derivatives for pharmaceutical use. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZZSSYVRJEJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346108 | |

| Record name | Cyclohexyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80787-45-7 | |

| Record name | Cyclohexyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogues of Cyclohexyl 4 Aminobenzoate

Structural Diversification at the Cyclohexyl Moiety

The cyclohexyl group can be modified or incorporated into larger systems to create diverse analogues. Research has shown the synthesis of substrates derived from cyclohexylalanine for enzymatic studies, demonstrating the integration of the cyclohexyl group into amino acid structures. nih.gov A notable example is the multi-step synthesis of trans 4-cyclohexyl-L-proline, an intermediate used in the preparation of the drug fosinopril. researchgate.net Furthermore, the cyclohexyl ring itself can be functionalized. For instance, compounds such as 1,3-Benzenedicarboxylic acid, bis[[4-[(ethenyloxy)methyl] cyclohexyl] methyl] ester have been documented, indicating that substituents can be introduced onto the cyclohexyl ring to create more complex esters. ecfr.gov In some molecular design strategies, the cyclohexyl group is one of several aliphatic groups that can be substituted at a particular position to study structure-activity relationships. semanticscholar.org

| Modification Type | Example Compound/Fragment | Context/Application | Reference |

| Integration into Amino Acids | trans 4-cyclohexyl-L-proline | Intermediate in drug synthesis | researchgate.net |

| Integration into Amino Acids | Substrates from cyclohexylalanine | Enzymatic promiscuity studies | nih.gov |

| Ring Functionalization | 4-[(ethenyloxy)methyl] cyclohexyl | Component of dicarboxylic acid esters | ecfr.gov |

| SAR Studies | Cyclohexyl as R-group substituent | Investigation of inhibitor activity | semanticscholar.org |

Modifications and Substitutions on the Aminobenzoate Core

The aminobenzoate portion of the molecule is a frequent target for chemical alteration. The para-aminobenzoic acid (PABA) structure is a building block for a wide range of microbial natural products. researchgate.net Simple chemical modifications of the non-toxic PABA can lead to compounds with significant bioactivity. nih.gov

One common modification involves the primary amino group. It can be reacted with various aromatic aldehydes in a one-step reaction to form Schiff bases (imines). nih.govmdpi.com The amino group can also be acylated, as seen in derivatives of 4-(benzoylamino)benzoic acid. jrespharm.com More complex modifications can convert the primary amine into a secondary amine as part of a larger substituent, such as in 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxy-carbonyl)amino]benzoates. ceitec.euresearchgate.net

Substitutions on the aromatic ring are also common. The introduction of nitro groups or halogens can significantly alter the properties of the resulting molecule. semanticscholar.orgmdpi.com The carboxyl group can also be modified, for example, through esterification. semanticscholar.org

| Modification Site | Type of Modification | Example Derivative Class | Reference |

| Amino Group | Imine Formation | Schiff bases with salicylaldehydes | nih.govmdpi.com |

| Amino Group | Acylation | 4-(Benzoylamino)benzoic acid derivatives | jrespharm.com |

| Amino Group | N-Alkylation/Elaboration | 4-[(Alkoxy-carbonyl)amino]benzoates | ceitec.euresearchgate.net |

| Aromatic Ring | Halogenation | 3,5-Dichloro-2-hydroxybenzylidene derivatives | mdpi.com |

| Aromatic Ring | Nitration | Nitro-substituted aminobenzoates | semanticscholar.org |

| Carboxyl Group | Esterification | Methyl 4-aminobenzoate (B8803810) derivatives | semanticscholar.org |

Polymeric and Oligomeric Derivatives Based on Cyclohexyl 4-aminobenzoate

The aminobenzoate structure serves as a valuable monomer for creating both oligomers and polymers. Oxidoreductase enzymes, such as horseradish peroxidase, can catalyze the oxidative coupling of arylamines like 4-aminobenzoic acid to produce oligomers and polymers. nih.gov

In materials science, aminobenzoate-terminated compounds are used to create advanced polymers. google.com For example, aniline-functionalized polypropylene (B1209903) glycols or polyester (B1180765) polyols can be reacted with di- or polyisocyanates (like polymeric MDI) to form polyurethane adhesives for laminates. google.com In this process, the aminobenzoate-terminated material is part of the isocyanate-reactive component. google.com The synthesis of oligopeptides with repeating sequences, such as (L-norvalyl-glycyl-L-proline)n, also provides a model for the stepwise construction of oligomeric structures. researchgate.net

| Derivative Type | Monomer/Precursor | Polymerization/Synthesis Method | Resulting Product | Reference |

| Polymer | 4-Aminobenzoic acid | Enzymatic (Horseradish Peroxidase) | Polyaniline-like polymers | nih.gov |

| Polymer | Aminobenzoate-terminated polyols | Reaction with polyisocyanates | Polyurethane adhesives | google.com |

| Oligomer | L-norvalyl-glycyl-L-proline | Stepwise mixed anhydride (B1165640) method | Oligopeptides | researchgate.net |

Synthesis of Quaternary Ammonium (B1175870) Salts of Aminobenzoates

Quaternary ammonium compounds (QACs) are a significant class of molecules characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. mdpi.com Derivatives of aminobenzoates containing a tertiary amine can be converted into their corresponding quaternary ammonium salts. ceitec.euresearchgate.nettacr.cz The synthesis is typically achieved by treating the tertiary amine precursor with an alkylating agent, such as an alkyl halide. google.com

For example, 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxy-carbonyl)amino]benzoates can be quaternized in this manner. ceitec.euresearchgate.nettacr.cz This transformation from a tertiary amine to a quaternary salt is a key step in the synthesis of various biologically active compounds. ceitec.euresearchgate.nettacr.cznih.gov

| Starting Material (Tertiary Amine) | Quaternization Method | Product Class | Reference |

| 3-(Dialkylamino)-2-hydroxypropyl 4-[(alkoxy-carbonyl)amino]benzoates | Reaction with alkylating agents | Quaternary ammonium salts | ceitec.euresearchgate.nettacr.cz |

| N-substituted pyrrolidine | Reaction with an alkyl ester of an acid | Pyrrolidinium-based QACs | google.com |

| Fluoroquinolones with a secondary amine | Tandem Mannich-electrophilic amination | Quaternary ammonium quinolones | mdpi.com |

Advanced Hybrid Compounds Incorporating Cyclohexyl and Aminobenzoate Frameworks

Molecular hybridization is a rational design strategy that combines two or more bioactive fragments (pharmacophores) into a single covalent entity. researchgate.netresearchgate.net This approach aims to create novel compounds with potentially improved properties. researchgate.net The cyclohexyl and aminobenzoate frameworks are valuable components in the construction of such hybrids.

The 4-aminobenzoic acid (PABA) scaffold has been linked with other bioactive structures via amide, secondary amine, or ureido bonds. mdpi.com For example, researchers have synthesized molecules where two ethyl 4-aminobenzoate moieties are symmetrically linked through a diarylurea or diarylmalonamide framework. pitt.edu

The concept of hybridization also extends to advanced materials. Hybrid organic-inorganic materials can be prepared using functionalized nanobuilding blocks. acs.org For instance, hybrid epoxy materials can be synthesized by reacting epoxy-functionalized silica (B1680970) nanocages, which can be derived from precursors like cyclohexyl-substituted silanes, with commercial amines. acs.org This demonstrates the incorporation of the cyclohexyl framework into sophisticated, cross-linked networks. acs.org

| Hybrid Type | Framework 1 | Framework 2 | Linkage/Concept | Reference | | :--- | :--- | :--- | :--- | | Drug-like Hybrid | Ethyl 4-aminobenzoate | Diarylurea | Symmetrical linking of two aminobenzoate units | pitt.edu | | Drug-like Hybrid | 4-Aminobenzoic acid (PABA) | Isatin | Schiff base formation | mdpi.com | | Organic-Inorganic Material | Cyclohexyl-functionalized silica nanocage | Epoxy resin | Covalent bonding to form a nanocomposite | acs.org | | Bioactive Hybrid | PABA | Ambazone | Salt formation | mdpi.com |

Elucidation of Reaction Mechanisms and Kinetics in Cyclohexyl 4 Aminobenzoate Synthesis and Transformations

Mechanistic Pathways of Esterification and Amidation Reactions

The primary route for synthesizing Cyclohexyl 4-aminobenzoate (B8803810) is the Fischer-Speier esterification of 4-aminobenzoic acid with cyclohexanol (B46403). researchgate.net This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. researchgate.net

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 4-aminobenzoic acid by a strong acid catalyst, typically sulfuric acid. researchgate.netmasterorganicchemistry.com This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic oxygen atom of cyclohexanol attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group, which results in a protonated ester. researchgate.netmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, Cyclohexyl 4-aminobenzoate, and regenerate the acid catalyst. masterorganicchemistry.com

A critical consideration in the esterification of 4-aminobenzoic acid is the presence of the basic amino group. This group will react with the acid catalyst, requiring the use of stoichiometric amounts of acid rather than purely catalytic quantities to ensure enough acid is available to protonate the carbonyl group. researchgate.net

Amidation reactions represent a potential transformation of the carboxylic acid precursor. The general mechanism for amidation involves the activation of the carboxylic acid, followed by a reaction with an amine. While not a direct synthesis of the title compound, understanding this mechanism is relevant to its precursor chemistry. Direct amidation can be achieved using coupling agents that activate the carboxylic acid, facilitating the attack by an amine to form the corresponding amide. lookchemmall.com

Kinetic Studies of Catalytic Processes Involving this compound Precursors

In such studies, the reaction is typically performed in a temperature-controlled batch reactor. The investigation focuses on how changes in temperature, catalyst concentration, and the mole ratio of reactants affect the rate of ester formation. researchgate.net These studies often reveal that the reaction follows second-order kinetics with respect to the acid concentration. researchgate.net

Table 1: Parameters Investigated in Typical Esterification Kinetic Studies

| Parameter | Typical Range Investigated | Influence on Reaction Rate |

|---|---|---|

| Temperature | 50 - 70 °C | Increases rate constant as per Arrhenius equation. |

| Catalyst Concentration | 0.5 - 1.5 wt% | Increases reaction rate. |

| Mole Ratio (Alcohol:Acid) | 0.5 - 2.0 | Affects equilibrium position and can influence the forward reaction rate. |

Data based on analogous systems described in the literature. researchgate.net

Investigation of Intermediate Species and Transition States in Reaction Mechanisms

The mechanism of Fischer esterification involves the formation of distinct intermediate species and the passage through associated transition states. The key intermediate is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. masterorganicchemistry.com This species is characterized by an sp3-hybridized carbon that was formerly the sp2-hybridized carbonyl carbon.

Computational studies on related enzyme-catalyzed ester hydrolysis and transesterification reactions suggest that the process can involve a more complex four-step mechanism with two separate tetrahedral intermediates. nih.gov

First Tetrahedral Intermediate: Formed from the nucleophilic attack of a serine residue (in enzymes) or the alcohol (in Fischer esterification) on the substrate. nih.gov

Acyl-Enzyme Complex (or Protonated Ester Intermediate): Formed after the release of the first product (alcohol or water). nih.gov

Second Tetrahedral Intermediate: Formed by the nucleophilic attack of a water or alcohol molecule. nih.gov

Final Product Release: The intermediate collapses to release the second product. nih.gov

Computational Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting reaction pathways. Methods like Density Functional Theory (DFT) and ab initio calculations are applied to model the reaction of precursors to this compound. nih.gov These studies can determine the structures and energies of reactants, products, intermediates, and transition states. nih.gov

By comparing the activation energies of different possible pathways, computational models can predict the most favorable mechanism. For example, in the reaction of methyl benzoate (B1203000) with ammonia, theoretical results showed that a concerted pathway and a neutral stepwise pathway have similar activation energies, while a general-base-catalyzed mechanism offers significant energy savings. nih.gov

Furthermore, advanced algorithms have been developed for reaction pathway prediction. These tools can identify potential electron sources and sinks within reactant molecules to propose plausible reaction mechanisms. nih.gov Neural networks are then often used to evaluate these possibilities and predict the most likely outcome. nih.gov Such predictive models can achieve high accuracy for various reaction types, aiding in the design of novel synthesis routes. nih.gov

Influence of Reaction Conditions on Mechanistic Outcomes

The outcome of the synthesis of this compound is highly dependent on the reaction conditions, which can influence both reaction rate and equilibrium position. Fischer esterification is a reversible process, and controlling the equilibrium is key to achieving a high yield of the ester. researchgate.net

According to Le Chatelier's Principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants (typically the less expensive one, cyclohexanol) or by removing one of the products (usually water) as it is formed. researchgate.netfugus-ijsgs.com.ng

The primary reaction conditions and their effects are summarized below:

Table 2: Influence of Reaction Conditions on this compound Synthesis

| Reaction Condition | Effect | Rationale |

|---|---|---|

| Temperature | Increases the rate of both forward and reverse reactions. Affects equilibrium constant. | Provides molecules with sufficient activation energy to react. |

| Acid Catalyst Concentration | Increases the reaction rate by more effectively protonating the carboxylic acid. | A higher concentration of the catalyst accelerates the rate-determining steps. fugus-ijsgs.com.ng |

| Reactant Molar Ratio | Using excess cyclohexanol shifts the equilibrium to favor product formation. | Based on Le Chatelier's Principle, increasing the concentration of a reactant drives the reaction forward. researchgate.net |

| Removal of Water | Shifts the equilibrium toward the product side, increasing the overall yield. | Based on Le Chatelier's Principle, removing a product pulls the reaction to completion. researchgate.net |

Neutralization of the reaction mixture with a base like sodium carbonate is a crucial step in the workup process. It serves to neutralize the sulfuric acid catalyst and deprotonate the ammonium (B1175870) salt of the product, causing the free base form of this compound to precipitate out of the aqueous solution. researchgate.netlibretexts.org

Structural Elucidation and Conformational Analysis of Cyclohexyl 4 Aminobenzoate and Its Derivatives

Single Crystal X-ray Diffraction Studies of Cyclohexyl 4-aminobenzoate (B8803810) Crystalline Forms

While specific crystallographic data for cyclohexyl 4-aminobenzoate is not widely published, analysis of related structures, such as pyridin-4-ylmethyl 4-aminobenzoate, provides insight into the type of data obtained. biust.ac.bw For example, the crystal structure of pyridin-4-ylmethyl 4-aminobenzoate was solved in the orthorhombic space group Pna2₁, revealing its precise bond lengths and angles. biust.ac.bw Similarly, a polymorph of 4-aminobenzoic acid (PABA) was found to crystallize in a noncentrosymmetric system, with two independent molecules in the asymmetric unit. nih.gov

Should single crystals of this compound be analyzed, the resulting data would be presented in a standardized crystallographic information file (CIF), containing details such as those illustrated in the hypothetical table below.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Crystal Note: This table is a representative example based on data for similar organic molecules and does not represent experimentally verified data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₇NO₂ |

| Formula Weight | 219.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 5.88 |

| c (Å) | 19.21 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1145.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.270 |

Analysis of Molecular Conformation and Torsion Angles in Solution and Solid State

In the solid state, the conformation is fixed by the crystal packing forces. X-ray crystallography would provide precise torsion angles. researchgate.net In solution, the molecule is more dynamic, with rotation possible around single bonds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the preferred conformation in solution. Studies on related N-phenylthioacetamides have shown that the preference for Z/E isomers can be heavily influenced by the solvent, indicating the role of the environment in conformational stability. acs.org

For this compound, the key torsion angles determining its conformation include:

τ₁ (O=C-O-C): Defines the planarity of the ester group.

τ₂ (C-C-O-C): Describes the rotation of the cyclohexyl group relative to the ester oxygen.

τ₃ (C-Ar-C=O): Describes the rotation of the carboxylate group relative to the plane of the benzene (B151609) ring.

The interplay of steric hindrance and electronic effects, such as conjugation between the benzene ring and the carbonyl group, dictates the energetically preferred values for these angles.

Table 2: Key Torsion Angles and Their Significance in this compound

| Torsion Angle | Atoms Involved | Description of Rotation | Expected Conformation |

| τ₁ | O1=C7-O2-C8 | Rotation around the ester C-O single bond. | Typically near 180° (trans) for planarity. |

| τ₂ | C7-O2-C8-C9 | Rotation of the cyclohexyl ring around the O-C bond. | The cyclohexyl chair conformation will influence this angle. |

| τ₃ | C2-C1-C7=O1 | Rotation of the ester group relative to the benzene ring. | A small angle is favored to maximize π-conjugation, but can be twisted by packing. |

Chirality and Stereochemical Determination in this compound Analogues

This compound itself is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. libretexts.orglibretexts.org However, chirality can be introduced in its analogues through substitution. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org

Chirality in analogues could arise from:

Substitution on the Cyclohexyl Ring: Introducing a substituent at any position other than C1 or C4 of the cyclohexyl ring would render the substituted carbon a stereocenter. For example, 2-methylthis compound would exist as a pair of enantiomers.

Chiral Acyl Group: If the 4-aminobenzoic acid moiety were replaced with a chiral carboxylic acid, the resulting ester would be chiral.

The determination of the absolute configuration of a chiral analogue is crucial. nih.gov If a single enantiomer can be crystallized, single-crystal X-ray diffraction is the most powerful method for unambiguous assignment. For chiral molecules in solution, chiroptical methods such as Circular Dichroism (CD) spectroscopy are essential. nih.gov By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenters can be reliably determined. nih.gov The stereochemistry of pheromones, for instance, has been shown to be critical for their biological activity, highlighting the importance of stereochemical determination. nih.gov

Intermolecular Interactions and Supramolecular Assembly in Crystalline this compound

The arrangement of molecules in a crystal, known as supramolecular assembly, is directed by a combination of non-covalent interactions. beilstein-journals.organalis.com.my In this compound, the primary amino group (-NH₂) and the ester carbonyl group (C=O) are key functional groups for forming strong intermolecular hydrogen bonds.

The expected interactions include:

N-H···O Hydrogen Bonds: The two N-H protons of the amino group can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers, a common motif in the crystals of aminobenzoic acids and their derivatives. nih.gov In related structures, these interactions are a dominant factor in the crystal packing. mdpi.com

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors can also play a significant role. The C-H bonds of the cyclohexyl and benzene rings can interact with the carbonyl oxygen (C-H···O) or the electron-rich π-system of the benzene ring (C-H···π).

π-π Stacking: The aromatic benzene rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces.

The combination and hierarchy of these interactions determine the final crystal architecture. beilstein-journals.org Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts. nih.govrsc.org

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bond | N-H | O=C | Forms primary structural motifs like chains, dimers, or sheets. |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C | Provides secondary stabilization to the main structural framework. |

| Weak Hydrogen Bond | C-H (Aliphatic) | π-system (Aromatic) | Directs the orientation of the cyclohexyl groups. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to close packing and columnar structures. |

| Van der Waals Forces | All atoms | All atoms | Fills space efficiently and provides overall cohesive energy. |

Polymorphism and Crystal Engineering of this compound Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.netmt.com Different polymorphs of the same compound have the same chemical composition but can exhibit different physical properties, such as melting point, solubility, and stability. mt.com The phenomenon arises from different possible ways molecules can pack in the crystal lattice. researchgate.net For example, 4-aminobenzoic acid is known to have multiple polymorphs. nih.gov

The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystal structures with desired properties. mdpi.com For this compound, different polymorphs could potentially be obtained by varying crystallization conditions such as:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which molecular conformation and which intermolecular interactions are favored during nucleation.

Temperature: Different polymorphs can be thermodynamically stable at different temperatures. mt.com

Rate of Crystallization: Rapid or slow crystallization can trap kinetic or thermodynamic forms, respectively.

By understanding the interplay of intermolecular forces, it may be possible to rationally design specific crystalline forms of this compound. For instance, the introduction of specific functional groups could be used to encourage or discourage certain hydrogen bonding patterns, thereby guiding the supramolecular assembly toward a target structure.

Advanced Spectroscopic Characterization Techniques Applied to Cyclohexyl 4 Aminobenzoate

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within cyclohexyl 4-aminobenzoate (B8803810). researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. For cyclohexyl 4-aminobenzoate, characteristic absorption bands are expected for the amine (N-H), carbonyl (C=O), and ester (C-O) functional groups, as well as for the aromatic and cyclohexyl ring structures.

N-H Stretching: The primary amine group (-NH₂) typically exhibits two stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group of the ester is expected to show a strong absorption band around 1700-1730 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group typically appear in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Cyclohexyl C-H Stretching: The C-H stretching vibrations of the cyclohexyl group are expected just below 3000 cm⁻¹.

The study of related aminobenzoate compounds by FTIR has confirmed the presence of these characteristic functional groups and has been used to investigate intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, offering insights into the vibrational modes of the molecule. nih.gov While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further probe the vibrations of the aromatic and cyclohexyl rings. researchgate.net The technique is valuable for studying molecular structure and has been applied to characterize related compounds and reactions. researchgate.netgoogle.com

A table of expected vibrational frequencies for this compound is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| Ester (C-O) | Stretching | 1100 - 1300 |

| Aromatic Ring | C-H Stretching | > 3000 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Cyclohexyl Group | C-H Stretching | < 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the three-dimensional arrangement of the molecule. researchgate.netfigshare.com

¹H NMR Spectroscopy: Proton NMR provides information about the different types of protons in the molecule and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the protons of the cyclohexyl ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) of these signals are key to assigning the structure. For instance, the aromatic protons of the para-substituted benzene ring typically appear as two distinct doublets in the aromatic region (around 6.5-8.0 ppm). The protons on the cyclohexyl ring will appear in the aliphatic region (typically 1.0-5.0 ppm), with their multiplicities revealing their coupling to adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts will be characteristic of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For example, the carbonyl carbon of the ester group is expected to appear significantly downfield (around 165-175 ppm).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY reveals which protons are coupled to each other, helping to trace the spin systems within the cyclohexyl ring and the aromatic ring. HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra.

A table summarizing the expected NMR data for this compound is provided below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.0 |

| ¹H | Cyclohexyl Protons | 1.0 - 5.0 |

| ¹H | Amine Protons | Variable, often broad |

| ¹³C | Carbonyl Carbon | 165 - 175 |

| ¹³C | Aromatic Carbons | 110 - 155 |

| ¹³C | Cyclohexyl Carbons | 20 - 80 |

For studying this compound in its crystalline form, solid-state NMR (ssNMR) is a valuable technique. ufv.br Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net ssNMR can reveal details about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions in the solid state. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. massbank.jpgoogle.com

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which is 219.28 g/mol . sigmaaldrich.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for esters include cleavage of the bond adjacent to the carbonyl group and cleavage of the alkoxy group. libretexts.org For this compound, key fragments would be expected from the loss of the cyclohexoxy radical or the aminobenzoyl group.

A table of expected major fragments in the mass spectrum of this compound is shown below:

| m/z | Fragment Ion | Origin |

| 219 | [C₁₃H₁₇NO₂]⁺ | Molecular Ion |

| 137 | [H₂NC₆H₄CO]⁺ | Loss of cyclohexoxy radical |

| 120 | [H₂NC₆H₄]⁺ | Loss of CO and cyclohexene |

| 92 | [C₆H₄NH₂]⁺ | Rearrangement and fragmentation |

| 82 | [C₆H₁₀]⁺ | Cyclohexene cation |

Analysis of the fragmentation pattern of related aminobenzoate esters has been used for their identification and characterization. nih.govdocbrown.info

Electronic Spectroscopy: UV-Visible and Fluorescence Studies

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the this compound molecule.

UV-Visible Spectroscopy:

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from their ground state to higher energy excited states. rsc.org The spectrum of this compound is expected to be dominated by the electronic transitions of the aminobenzoate chromophore. The presence of the amino group and the carbonyl group attached to the benzene ring will influence the wavelength of maximum absorption (λₘₐₓ). The amino group acts as an auxochrome, typically causing a red shift (shift to longer wavelengths) compared to unsubstituted benzene. The expected λₘₐₓ would likely fall in the UV region. Studies on similar molecules like p-aminobenzoic acid and its derivatives show characteristic absorption bands that are sensitive to the solvent environment and substitution. egpat.com

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Visible light are fluorescent. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited state back to the ground state. The amino group can enhance fluorescence in aromatic systems. If fluorescent, the emission spectrum would provide further information about the electronic structure and could be sensitive to the local environment of the molecule.

Advanced Spectroscopic Methods for High-Resolution Analysis

For an even more detailed understanding of the structure and properties of this compound, several advanced spectroscopic techniques can be employed.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: This technique combines the chemical specificity of infrared spectroscopy with the high spatial resolution of a visible laser, allowing for the acquisition of IR spectra from sub-micron sample areas.

Atomic Force Microscopy-based Infrared (AFM-IR) Spectroscopy: AFM-IR provides nanoscale chemical imaging and spectroscopy. It can be used to map the spatial distribution of chemical components in a heterogeneous sample with a resolution far beyond the diffraction limit of conventional IR spectroscopy.

Synchrotron-Based Spectroscopy: Synchrotron light sources provide extremely bright and highly collimated beams of radiation across a wide range of the electromagnetic spectrum, from infrared to X-rays. Synchrotron-based FTIR and other techniques can offer significantly higher signal-to-noise ratios and spatial resolution compared to conventional laboratory instruments, enabling the analysis of very small samples or subtle spectral features.

These advanced methods, while not routinely applied to every compound, offer powerful capabilities for in-depth research into the solid-state properties, surface chemistry, and nanoscale characteristics of materials like this compound.

Theoretical and Computational Chemistry of Cyclohexyl 4 Aminobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized geometry and electronic properties of molecules like Cyclohexyl 4-aminobenzoate (B8803810).

Geometry Optimization: The first step in most quantum chemical calculations is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. storion.ru This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. For Cyclohexyl 4-aminobenzoate, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for this purpose. nih.gov The optimization would confirm that the cyclohexyl ring adopts a stable chair conformation to minimize steric strain. The process iteratively calculates the energy and its derivatives with respect to atomic positions, adjusting the geometry until a true energy minimum on the potential energy surface is located. storion.ru

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. This includes the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate ring, while the LUMO may be distributed over the entire π-system of the benzene (B151609) ring and carbonyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Fragment | Predicted Value |

|---|---|---|

| Bond Length (C=O) | Carbonyl | ~1.22 Å |

| Bond Length (C-O) | Ester | ~1.35 Å |

| Bond Length (C-N) | Aromatic Amine | ~1.39 Å |

| Bond Angle (O=C-O) | Ester | ~124° |

| Dihedral Angle (C-C-C-C) | Cyclohexyl Ring | ~55° (Chair) |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. uio.no These theoretical predictions serve as a valuable complement to experimental data, aiding in the assignment of spectral bands and the structural elucidation of complex molecules. cam.ac.uk

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. researchgate.net For this compound, this would involve calculating the frequencies corresponding to the stretching and bending of its various functional groups. Key predicted vibrations would include the N-H stretching of the amine group, C-H stretching of the aromatic and cyclohexyl groups, the characteristic C=O stretching of the ester, and C-O stretching vibrations. Comparing the calculated spectrum with the experimental one allows for a detailed assignment of each vibrational mode.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). For this compound, the calculations would likely predict strong absorptions in the UV region arising from π→π* transitions within the aminobenzoate chromophore. Studies on similar molecules like methyl 4-aminobenzoate have successfully used TD-DFT to analyze their absorption and emission properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical chemical shifts for each nucleus in the molecule. For this compound, this would help in assigning the complex signals from the cyclohexyl ring and distinguishing the protons and carbons of the aromatic ring. The accuracy of these predictions is often high enough to assist in confirming the molecular structure. cam.ac.uk

Table 2: Hypothetical Comparison of Experimental vs. Quantum-Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

|---|---|---|

| FT-IR: C=O Stretch (cm⁻¹) | ~1710 cm⁻¹ | ~1705 cm⁻¹ (DFT/B3LYP) |

| UV-Vis: λmax (nm) | ~295 nm | ~290 nm (TD-DFT) |

| ¹H NMR: Amine-H (ppm) | ~4.2 ppm | ~4.1 ppm (DFT/GIAO) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms in a molecule over time. silcsbio.com This technique is particularly useful for flexible molecules like this compound to explore their conformational landscape and understand their dynamic behavior.

The flexibility of this compound arises from two main sources: the puckering of the cyclohexyl ring and the rotation around the single bonds of the ester linkage.

Cyclohexyl Ring Conformation: The cyclohexane (B81311) ring is not planar and exists predominantly in a low-energy "chair" conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy "twist-boat" and "boat" transition states. MD simulations can map the energy barriers between these conformations and determine the population of each state at a given temperature. Computational studies on other cyclohexyl-containing compounds confirm that the chair conformation is the global energy minimum.

Ester Linkage Rotation: Significant rotational freedom exists around the C-O single bond connecting the cyclohexyl group to the ester oxygen and the C-C bond linking the carbonyl group to the aromatic ring. MD simulations can explore the different rotational isomers (rotamers) and identify the most energetically favorable orientations of the cyclohexyl and aminobenzoate moieties relative to each other.

By simulating the molecule's trajectory over nanoseconds, MD provides a statistical distribution of all accessible conformations, revealing the molecule's preferred shapes and the dynamics of their interconversion. nih.govnih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an MEP map, different colors represent different values of the electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue: Regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the ester's carbonyl group and, to a lesser extent, the nitrogen atom of the amino group. researchgate.netacs.org These areas are the primary nucleophilic centers. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring, identifying them as the main electrophilic sites. mdpi.com This analysis provides a clear picture of the molecule's reactivity patterns.

Table 3: Predicted Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Predicted Charge (e) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (O=C) | -0.46 | Strongly Nucleophilic / H-bond acceptor |

| Amine Nitrogen (N) | -0.36 | Nucleophilic / H-bond donor/acceptor |

| Carbonyl Carbon (C=O) | +0.45 | Electrophilic |

| Amine Hydrogens (H-N) | +0.25 | Electrophilic / H-bond donor |

Application of Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning (ML) are rapidly transforming chemical research by leveraging computational power to analyze vast amounts of data, predict properties, and guide experimental design. eujournal.org

Cheminformatics: Cheminformatics combines computer and information science to solve chemical problems. For a compound like this compound, cheminformatics tools are used to:

Database Management: Store and retrieve information about its structure, properties, and spectra from large databases like PubChem. nih.gov

Structure-Based Searching: Identify other molecules with similar structural features (e.g., other 4-aminobenzoate esters or cyclohexyl-containing compounds) to find compounds with potentially related biological activities or properties.

Property Prediction: Use algorithms to estimate physicochemical properties like solubility, logP, and toxicity based on its molecular structure.

Machine Learning: Machine learning (ML) involves training algorithms on existing data to make predictions about new, unseen data. researchgate.net In the context of this compound, ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): If this compound were part of a larger library of molecules tested for a specific biological activity (e.g., as an enzyme inhibitor or a UV filter), a QSAR model could be built. The model would learn the relationship between the molecular structures of the compounds and their measured activity. This ML model could then predict the activity of new, hypothetical derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov

Predictive Toxicology: ML models trained on large toxicology datasets can predict the potential toxicity of a compound based on its structure, providing an early warning for potential safety issues. eawag.ch

Synthesis Planning: Advanced ML models are being developed to predict chemical reactions and help design efficient synthetic routes to target molecules like this compound.

The application of these in silico technologies allows researchers to explore the chemical space around this compound efficiently, saving time and resources in the discovery and development of new materials and medicines. researchgate.net

Solid State and Supramolecular Chemistry of Cyclohexyl 4 Aminobenzoate

Hydrogen Bonding Networks and Their Role in Crystal Packing

Hydrogen bonding is a critical directional interaction that significantly influences the crystal packing of molecules containing both hydrogen bond donors and acceptors. In cyclohexyl 4-aminobenzoate (B8803810), the primary amine (-NH₂) and the ester carbonyl group (C=O) are the principal sites for such interactions.

Studies on analogous p-aminobenzoic acid (PABA) and its derivatives reveal that the amino group and the carboxylic acid/ester function are pivotal in forming robust hydrogen-bonded networks. acs.orgiucr.org In the solid state, PABA molecules self-assemble through N—H⋯O hydrogen bonds, creating supramolecular chains. iucr.org The crystal structure of PABA showcases dominant O–H⋯O hydrogen-bonding dimers between carboxylic acid groups, alongside head-to-head π–π stacking interactions. rsc.org Another polymorph of PABA features a four-membered hydrogen-bonding ring composed of alternating O–H⋯N and N–H⋯O interactions. rsc.org

In esters of 4-aminobenzoic acid, the nature of these networks can be further diversified. Research on methyl 2,6-diaminobenzoate has shown that NH₂ groups can form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms of the ester group. rsc.org For cyclohexyl 4-aminobenzoate, it is anticipated that the amino groups will form strong N—H···O=C hydrogen bonds with the carbonyl oxygen of neighboring molecules. This interaction is a common and predictable motif in the crystal engineering of amides and carboxylic acids. dergipark.org.tr The resulting hydrogen-bonded chains or sheets would be a defining feature of its crystal lattice.

The table below summarizes common hydrogen bonding motifs observed in related aminobenzoate structures, which are likely to be relevant for this compound.

| Interaction Type |

This table presents potential hydrogen bonding interactions in this compound based on studies of analogous compounds.

Pi-Stacking and Other Non-Covalent Interactions in Solid-State Architectures

Beyond hydrogen bonding, π-stacking interactions involving the benzene (B151609) ring of the 4-aminobenzoate moiety are crucial in stabilizing the solid-state architecture. These interactions arise from the attractive, non-covalent forces between aromatic rings.

The following table outlines the types of non-covalent interactions expected to play a role in the crystal packing of this compound.

| Interaction Type |

This table outlines the expected non-covalent interactions in this compound and their potential effects on its solid-state architecture.

Host-Guest Chemistry and Molecular Recognition with this compound Systems

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. While there are no specific studies detailing this compound as a host or guest, its structural components suggest potential roles in such systems.

The 4-aminobenzoate moiety has been shown to act as a guest in various host systems. For instance, p-aminobenzoic acid forms inclusion complexes with cyclodextrins, where the aromatic ring is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. nih.gov The stability of these complexes is driven by intermolecular hydrogen bonds. nih.gov Similarly, dicyclohexano-18-crown-6 (B99776) has been shown to form molecular complexes with 4-aminobenzoic acid, where the amino groups of the guest are connected by N-H···O hydrogen bonds to the oxygen atoms of the host. researchgate.net

Given these precedents, this compound could potentially act as a guest molecule, with its aromatic and cyclohexyl groups being included in the cavities of suitable host molecules like cyclodextrins or calixarenes. The amino and ester groups would provide sites for specific hydrogen bonding interactions with the host.

Conversely, organized assemblies of this compound could potentially create cavities capable of hosting small guest molecules, although this is less documented. The formation of such host-guest systems would be highly dependent on the specific solid-state packing of the molecule.

Self-Assembly and Self-Organization Principles in Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The principles of self-assembly are central to the formation of the crystal lattice of this compound and any larger supramolecular structures it may form.

Derivatives of aminobenzoic acid are known to self-assemble into various nano and microstructures. researchgate.net The presence of the m-aminobenzoic acid unit in certain peptides, for example, aids in self-assembly through conformational constraints and aromatic π–π interactions. researchgate.net Substituted phenyl aminobenzoate derivatives have also been polymerized to form rigid, organo-soluble polymers, and their tendency for self-assembly has been observed. zenodo.orgunifr.ch

Co-crystallization and Multi-component Crystal Formation

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in a single crystal lattice. acs.org 4-Aminobenzoic acid (PABA) is a common co-former in pharmaceutical co-crystals due to its ability to form robust hydrogen bonds. researchgate.net

Numerous studies have explored the co-crystallization of PABA with a variety of other molecules, including pyrimidine, pyridine, and benzamide (B126) derivatives. researchgate.netrsc.org These studies have shown that the formation of co-crystals is highly dependent on the hydrogen bond donor/acceptor ratios and the positions of substituents on the co-former molecules. rsc.org For instance, co-crystals of PABA with isonicotinamide (B137802) and pyrazine (B50134) exhibit a 1:1 stoichiometric ratio with hydrogen bonds forming between the carboxylic acid group of PABA and the nitrogen atom of the heterocyclic ring. dergipark.org.tr Carbamazepine, a well-known active pharmaceutical ingredient, forms co-crystals with PABA in multiple stoichiometric ratios (1:1, 2:1, and 4:1). nih.govacs.org

Given the established ability of the 4-aminobenzoate scaffold to participate in co-crystal formation, it is highly probable that this compound could also form multi-component crystals with suitable co-formers. The primary interaction driving the formation of these co-crystals would likely be hydrogen bonding between the amino group of this compound and a complementary functional group on the co-former molecule, or between the ester carbonyl and a hydrogen bond donor on the co-former. The bulky cyclohexyl group would likely influence the selection of co-formers and the resulting crystal packing of the co-crystal.

The following table provides examples of co-crystals formed with 4-aminobenzoic acid, suggesting potential co-crystal systems for this compound.

| Co-former Type |

This table illustrates the types of co-formers that have been successfully co-crystallized with 4-aminobenzoic acid, indicating the potential for this compound to form similar multi-component systems.

Applications of Cyclohexyl 4 Aminobenzoate in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

Cyclohexyl 4-aminobenzoate (B8803810) is primarily utilized as a monomer in polycondensation reactions. The amino group (–NH₂) provides a reactive site for the formation of amide or imide linkages, while the cyclohexyl ester group can be incorporated into the polymer backbone or act as a pendant group.

In polymer synthesis, the amino functionality of cyclohexyl 4-aminobenzoate allows it to react with dicarboxylic acid chlorides, dianhydrides, or other electrophilic monomers to form long-chain polymers. The general scheme for this type of polycondensation is the reaction of an aromatic diamine with a diacid chloride in an aprotic polar solvent, which is a common method for producing aromatic polyamides. mdpi.comdiva-portal.org The incorporation of the bulky and non-polar cyclohexyl group can disrupt the close packing of polymer chains, which often improves the solubility of otherwise rigid aromatic polymers in common organic solvents. researchgate.net This enhanced solubility is a significant advantage for polymer processing, enabling techniques like solution casting to form films. researchgate.net

Furthermore, compounds with aminobenzoate structures can be used to create aminobenzoate-terminated compositions. These can then react with isocyanate-terminated components to form adhesives and other materials. google.com The functionality of these aminobenzoate-terminated components can be varied, influencing the properties of the final product. google.com

Development of Aromatic Polyamides with this compound Units

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. Introducing flexible or bulky units into the polymer chain is a well-established strategy to improve their processability. researchgate.net

The incorporation of this compound into aromatic polyamide backbones serves precisely this purpose. The non-coplanar and bulky nature of the cyclohexyl group disrupts the intermolecular hydrogen bonding and chain packing that characterize many wholly aromatic polyamides. This structural modification enhances the solubility of the polyamides in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) and can lower their glass transition temperatures (Tg) and melting points, making them more tractable for processing. mdpi.comresearchgate.net

For instance, research into new organic-soluble aromatic polyamides has focused on introducing bulky pendant groups along the polymer backbone to improve solubility while maintaining high thermal stability. researchgate.net While direct studies on polyamides exclusively from this compound are not extensively detailed in the provided results, the principle is demonstrated in the synthesis of polyamides from various aminobenzoate derivatives and other bulky monomers. mdpi.comnih.gov The resulting polymers often exhibit a good balance of properties: they are soluble enough to be cast into flexible, tough films from solution, yet they retain high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net

Table 1: General Properties of Aromatic Polyamides Modified with Bulky Groups

| Property | Typical Range of Values | Impact of Bulky Groups |

|---|---|---|

| Inherent Viscosity (dL/g) | 0.25 - 1.5 | Can achieve high molecular weights. researchgate.net |

| Solubility | Generally improved in NMP, DMAc | Increased processability. researchgate.net |

| Glass Transition Temp. (Tg) | 178°C - 300°C+ | Can be tailored by monomer choice. researchgate.net |

| Tensile Strength (MPa) | 70 - 91 | Produces tough, flexible films. researchgate.net |

| Decomposition Temp. | > 400°C | Maintains high thermal stability. researchgate.net |

Role in the Design of Novel Polymeric Materials for Structural Composites

The polymers derived from this compound are candidates for use as matrix resins in structural composites. Fiber-reinforced composites require a matrix material that adheres well to the reinforcement (e.g., carbon or glass fibers) and can efficiently transfer stress between fibers. The properties of the polymers discussed above—good solubility for processing, high thermal stability, and robust mechanical properties—are all desirable for a composite matrix. epo.org

The introduction of the cyclohexyl group can enhance specific properties relevant to composite applications. For example, modifying a polymer backbone with such units can improve the glass transition temperature (Tg) of the resulting composite structure. epo.org Furthermore, block copolymers, which can be created using aminobenzoate-functionalized polymers, have been shown to enhance the thermal stability, moisture resistance, and impact strength of materials, all of which are critical for the performance and durability of structural composites. mdpi.com By tailoring the polymer backbone with monomers like this compound, it is possible to design novel materials with an optimized set of properties for demanding structural applications.

Investigation of Liquid Crystalline Behavior in Polymers Containing Cyclohexyl and Aminobenzoate Moieties

Liquid crystalline polymers (LCPs) are materials that exhibit properties of both crystalline solids and isotropic liquids. medcraveebooks.com This behavior arises from the presence of rigid mesogenic units in the polymer backbone or as side chains. The combination of a rigid aromatic group (from the aminobenzoate) and a cyclohexyl ring makes this compound a molecule of interest for designing LCPs. medcraveebooks.comrug.nl

The rigid part of the monomer can act as a mesogen, the fundamental unit that promotes the formation of ordered, liquid crystalline phases. The flexible cyclohexyl group can act as a spacer or a non-coplanar element that influences the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.net

Research on LCPs often involves synthesizing polymers from monomers containing rigid cores and flexible spacers. researchgate.net For example, aromatic polyesters containing bulky substituent groups on a hydroquinone (B1673460) unit have been shown to exhibit thermotropic nematic liquid crystallinity. researchgate.net Similarly, polymers containing aminobenzoate moieties have been investigated for their liquid crystalline properties. researchgate.net The introduction of the cyclohexyl group is a strategy to control the thermal properties, such as the glass transition and clearing temperatures, of these materials. researchgate.net By carefully designing the polymer architecture using monomers that contain both cyclohexyl and aminobenzoate units, researchers can fine-tune the liquid crystalline behavior for applications in high-strength fibers, precision-molded components, and optical films.

Exploration in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules with a donor-pi-acceptor (D-π-A) structure are a major focus of NLO research.

This compound possesses features relevant to NLO applications. The amino group (–NH₂) is a strong electron donor, and the benzoate (B1203000) group can act as part of the electron-accepting and π-conjugated system. The interaction between electron donor and acceptor groups is a key factor in generating a large NLO response. nasc.ac.in

Studies on similar molecules, such as cyclohexylammonium 4-nitrobenzoate (B1230335) and quinolinium 4-aminobenzoate, have demonstrated significant NLO properties. nasc.ac.inresearchgate.net In these systems, the charge transfer between the donor and acceptor components gives rise to a high molecular hyperpolarizability (β), which is a measure of the NLO response. acs.org For example, quinolinium 4-aminobenzoate was found to have a second harmonic generation (SHG) efficiency 90% that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). nasc.ac.in The investigation of cyclohexylammonium 4-nitrobenzoate for third-order NLO properties also highlights the potential of cyclohexyl-containing aminobenzoate derivatives for optical limiting applications. researchgate.netdntb.gov.ua These findings suggest that this compound and polymers derived from it are promising candidates for the development of new NLO materials.

Green Chemistry Principles and Sustainable Synthesis of Cyclohexyl 4 Aminobenzoate

Eco-Friendly Catalytic Approaches for Synthesis

The cornerstone of green synthesis lies in the use of catalysts to replace stoichiometric reagents, thereby reducing waste and often increasing reaction efficiency. youtube.comlookchem.com For the production of cyclohexyl 4-aminobenzoate (B8803810), research is moving towards catalysts that are easily separable and recyclable, such as heterogeneous catalysts. jetir.org These solid-phase catalysts simplify product purification and minimize the generation of contaminated waste streams. jetir.org

Biocatalysis, employing enzymes, and photocatalysis, which uses light to drive reactions, represent advanced eco-friendly catalytic methods. jetir.org These approaches offer high selectivity and operate under mild conditions, further contributing to the green credentials of the synthesis. jetir.org The development of nanocatalysts also holds promise, providing high surface area and reactivity, which can lead to improved catalytic efficiency. jetir.org

Solvent Minimization and Green Solvent Utilization in Reactions

A significant portion of waste in chemical processes comes from solvents. youtube.com Therefore, a key aspect of greening the synthesis of cyclohexyl 4-aminobenzoate involves either minimizing solvent use or replacing traditional, often hazardous, organic solvents with greener alternatives. nih.gov Water, supercritical fluids, and ionic liquids are prominent examples of such alternatives. nih.gov

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. tudelft.nl It is calculated by dividing the molecular weight of the target molecule by the sum of the molecular weights of all substances produced in the stoichiometric equation. beilstein-journals.org Reactions with high atom economy, such as cycloadditions, are inherently greener as they generate fewer by-products. beilstein-journals.org

In the context of synthesizing this compound, strategies to improve atom economy include designing reaction pathways that maximize the incorporation of reactant atoms into the final product. researchgate.net Waste reduction is a broader concept that encompasses not only minimizing by-products but also reducing waste from all sources, including solvents, catalysts, and energy. researchgate.net This can be achieved through a hierarchy of approaches: source reduction, in-process recycling, on-site recycling, and off-site recycling. researchgate.net

Process Intensification through Microwave, Ultrasound, and Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Microwave-assisted synthesis, ultrasound-assisted synthesis, and flow chemistry are key technologies in this domain.

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netunivpancasila.ac.id This technique has been successfully applied to the synthesis of various organic compounds, including those with structures related to this compound. researchgate.netsmolecule.comresearchgate.net

Ultrasound-assisted synthesis , or sonochemistry, employs the energy of ultrasonic waves to induce cavitation, creating localized high-pressure and high-temperature zones that accelerate chemical reactions. ijsssr.com This method can enhance reaction rates and yields, and has been used for the synthesis of a variety of heterocyclic compounds and other organic molecules. ijsssr.comresearchgate.netmdpi.com

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. sioc-journal.cnyoutube.com This approach offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and easier scalability. sioc-journal.cnnih.gov By controlling the flow rate and residence time, the molecular weight and other properties of the product can be precisely managed. youtube.com

Green Chemistry Metrics and Sustainability Assessment

To quantify the "greenness" of a chemical process, a variety of metrics have been developed. These tools allow for the comparison of different synthetic routes and help identify areas for improvement. nih.gov

Key Green Chemistry Metrics:

| Metric | Description | Ideal Value |

| Atom Economy (AE) | Measures the proportion of reactant atoms incorporated into the final product. tudelft.nlresearchgate.net | 1 (or 100%) |

| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. youtube.combeilstein-journals.org | 0 |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. nih.govresearchgate.net | 100% |

| Product Mass Intensity (PMI) | The ratio of the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the product. nih.gov | 1 |

Sustainability Assessment Tools:

EcoScale: A semi-quantitative tool that evaluates the quality of a chemical preparation by assigning penalty points for various parameters, including yield, cost, safety, reaction conditions, and ease of workup. A score of 100 represents an ideal reaction. beilstein-journals.orgnih.gov

Sustainability Index of the Synthesis (SIS): While not explicitly detailed in the provided search results for this compound, sustainability indices generally provide a more holistic assessment by considering environmental, economic, and social factors.

The application of these metrics provides a framework for evaluating and improving the sustainability of this compound synthesis, driving the adoption of greener and more efficient chemical processes. nih.govresearchgate.net

Future Research Avenues for Cyclohexyl 4 Aminobenzoate

Exploration of Undiscovered Synthetic Pathways

The conventional synthesis of esters like Cyclohexyl 4-aminobenzoate (B8803810) often involves Fischer esterification, a well-established but potentially harsh method. Future research could focus on developing greener, more efficient, and selective synthetic routes.

Biocatalysis: The use of enzymes, such as lipases or engineered esterases, presents a promising green alternative. Biocatalytic processes can offer high selectivity under mild reaction conditions, reducing the environmental impact and formation of byproducts. Research in this area would involve screening for suitable enzymes or genetically engineering existing ones to efficiently catalyze the esterification of 4-aminobenzoic acid with cyclohexanol (B46403). The one-pot synthesis of related compounds like 4-aminocyclohexanol isomers using a combination of enzymes highlights the potential of biocatalysis in this field.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Investigating the synthesis of Cyclohexyl 4-aminobenzoate using flow reactors could lead to a more efficient and automated production process. This would involve optimizing parameters such as reaction time, temperature, and catalyst loading in a continuous system.